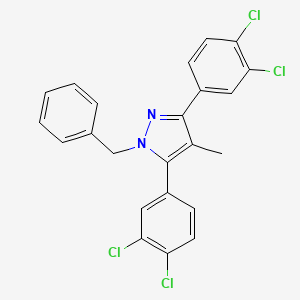
1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a chemical compound with the following structural formula:
C24H16Cl2N2
This compound belongs to the pyrazole class and contains both benzyl and dichlorophenyl substituents. It is a crystalline solid with a melting point around 200°C. Its synthesis and applications have attracted scientific interest due to its unique properties.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole. One common method involves the reaction of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole with benzyl bromide in the presence of a base (such as potassium carbonate) in a suitable solvent (e.g., DMF or DMSO). The benzyl group is introduced via nucleophilic substitution.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using cost-effective and scalable processes. These methods often involve efficient reagents and optimized reaction conditions to achieve high yields.
Chemical Reactions Analysis
1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidants (e.g., m-chloroperbenzoic acid) to form corresponding pyrazole oxides.
Reduction: Reduction with suitable reducing agents (e.g., lithium aluminum hydride) leads to the corresponding pyrazoline derivative.
Substitution: The benzyl group can be substituted using nucleophiles (e.g., amines) to modify its properties.
Common reagents include Lewis acids, bases, and transition metal catalysts. Major products from these reactions include derivatives with altered electronic properties or functional groups.
Scientific Research Applications
1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand.
Medicine: Studied for its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Used in the synthesis of agrochemicals or materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.
Comparison with Similar Compounds
1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole stands out due to its unique combination of substituents. Similar compounds include other pyrazoles, but their specific structures and properties differ.
Properties
Molecular Formula |
C23H16Cl4N2 |
|---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C23H16Cl4N2/c1-14-22(16-7-9-18(24)20(26)11-16)28-29(13-15-5-3-2-4-6-15)23(14)17-8-10-19(25)21(27)12-17/h2-12H,13H2,1H3 |
InChI Key |
UBKXERFPUPHNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


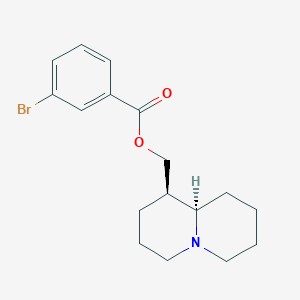
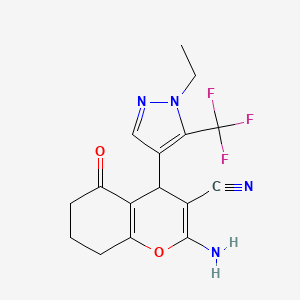
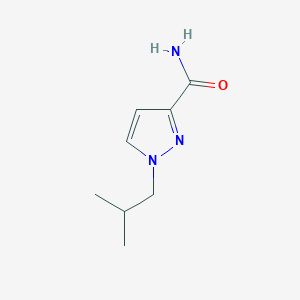
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10912411.png)
![N-(4-ethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912412.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10912417.png)
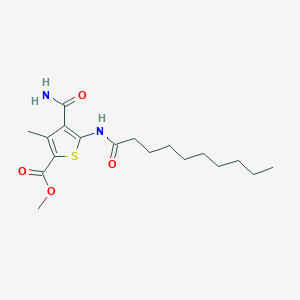
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10912419.png)
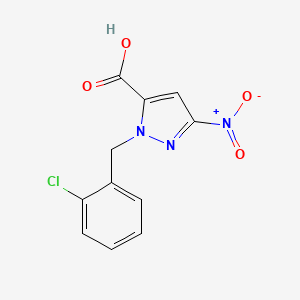
![6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912436.png)
![1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912441.png)

![2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10912456.png)

